molecular formula C20H20N2O2 B11326112 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide

2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide

Cat. No.: B11326112
M. Wt: 320.4 g/mol
InChI Key: LTSUFUALJUVEGF-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide is a synthetic organic compound that features a phenoxy group linked to an acetamide moiety, with a quinoline ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide typically involves the reaction of 4-(propan-2-yl)phenol with chloroacetic acid to form 2-[4-(propan-2-yl)phenoxy]acetic acid. This intermediate is then reacted with quinoline-8-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy and quinoline derivatives.

Scientific Research Applications

2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C20H20N2O2/c1-14(2)15-8-10-17(11-9-15)24-13-19(23)22-18-7-3-5-16-6-4-12-21-20(16)18/h3-12,14H,13H2,1-2H3,(H,22,23)

InChI Key

LTSUFUALJUVEGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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